N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)
Description
Structure and Properties: N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) is a bis-sulfonamide compound featuring an ethylene (ethane-1,2-diyl) bridge connecting two N-methyl-p-toluenesulfonamide groups. Each nitrogen atom is substituted with a methyl group, and the sulfonamide moieties are para-substituted on the toluene rings.
Properties
CAS No. |
66821-82-7 |
|---|---|
Molecular Formula |
C18H24N2O4S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19(3)13-14-20(4)26(23,24)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 |
InChI Key |
KIPDIKMOBJRQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) typically involves the reaction of N-methyl-P-toluenesulfonamide with ethylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(N-methyl-P-toluenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the sulfonamide groups, which can act as electrophiles in the presence of nucleophilic residues on the target molecules .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely $ \text{C}{18}\text{H}{22}\text{N}2\text{O}4\text{S}_2 $ (estimated based on analogs).
- Functional Groups : Ethylene bridge, N-methyl-p-toluenesulfonamide.
Comparison with Structurally Similar Compounds
2.1. Variation in Bridge Type
Impact of Bridge Flexibility :
- Ethylene bridges (e.g., target compound) allow conformational flexibility, favoring interactions with flexible substrates or polymers.
- Phenylene-methylene bridges (e.g., ) introduce rigidity, enhancing thermal stability and crystallinity .
2.2. Variation in N-Substituents
Impact of Substituents :
- Methyl groups (target compound): Reduce polarity and H-bonding, favoring hydrophobic environments.
- Chloroethyl groups (): Enhance reactivity, enabling use in alkylation reactions but increasing toxicity risks .
2.3. Variation in Sulfonamide Position
Impact of Substitution Position :
- Para-substitution (target compound): Maximizes symmetry and electronic uniformity.
Key Research Findings
Crystallinity : Phenylene-bridged sulfonamides (e.g., ) form dense H-bonded networks (N–H⋯O), whereas the target compound’s N-methyl groups disrupt such interactions, reducing crystallinity .
Solubility : Hydroxyethyl-substituted analogs () exhibit higher aqueous solubility (>50 mg/mL) compared to the target compound (<10 mg/mL estimated) .
Reactivity : Chloroethyl-substituted derivatives () show rapid alkylation kinetics but require careful handling due to toxicity .
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